molecular formula C25H18O8 B2378888 (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 858764-42-8

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2378888
CAS No.: 858764-42-8
M. Wt: 446.411
InChI Key: RHHIYGWIMMMHKX-RMORIDSASA-N
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a synthetic complex organic compound with the molecular formula C27H22O9 and is provided for research purposes only . This compound features a benzofuran-3-one core structure, a common scaffold in medicinal chemistry, which is substituted at the 2-position with a (Z)-3,4-dimethoxybenzylidene group and at the 6-position with a benzo[d][1,3]dioxole-5-carboxylate ester. Compounds containing the 2-benzylidene-3-benzofuranone structure are of significant interest in early-stage scientific research for exploring various biological pathways. The presence of multiple aromatic systems and functional groups, such as the ester and methoxy groups, makes this compound a valuable intermediate or building block in organic synthesis and chemical biology. It is particularly useful for researchers investigating structure-activity relationships (SAR) and developing novel chemical probes. This product is intended for use in laboratory research only and is not approved for human consumption, veterinary use, or any form of household application. Researchers are responsible for ensuring all safe laboratory handling procedures are followed.

Properties

IUPAC Name

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O8/c1-28-18-7-3-14(9-21(18)29-2)10-23-24(26)17-6-5-16(12-20(17)33-23)32-25(27)15-4-8-19-22(11-15)31-13-30-19/h3-12H,13H2,1-2H3/b23-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHIYGWIMMMHKX-RMORIDSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a benzofuran core with various substituents that contribute to its biological activity. The presence of the dimethoxybenzylidene group enhances its interaction with biological targets. The molecular formula is C20H19O7C_{20}H_{19}O_{7} with a molecular weight of 367.36 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives have shown moderate to good activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Pseudomonas aeruginosa . This suggests that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Studies have demonstrated that benzofuran derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. For instance, similar compounds have been reported to inhibit cell proliferation and induce cell cycle arrest in cancer cell lines . The specific pathways affected by this compound remain to be fully elucidated but may involve interactions with key signaling molecules in cancer progression.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy. Research indicates that benzofuran derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This activity may be attributed to the modulation of inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

The precise mechanism of action for this compound involves its interaction with specific enzymes and receptors. It may act by inhibiting key enzymes involved in microbial metabolism or by modulating signaling pathways associated with inflammation and cancer cell survival.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

Compound NameStructure FeaturesBiological Activity
(E)-N’-(3,4-dimethoxybenzylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-bipyrazole-5-carbohydrazideBenzylidene group; different coreAnticancer
N’-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazideBenzylidene group; pyrazole coreAntimicrobial

This comparison highlights how variations in structure can influence biological activity and therapeutic potential.

Scientific Research Applications

Antioxidant Activity

The presence of methoxy groups in this compound enhances its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. Research has shown that compounds with similar structures exhibit significant antioxidant effects due to their ability to scavenge free radicals effectively.

Antitumor Properties

Studies indicate that this compound may possess antitumor properties through various mechanisms:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to halt the proliferation of cancer cells by interfering with their cell cycle progression.

A study highlighted the effectiveness of related compounds in inhibiting specific cancer cell lines, suggesting that derivatives of (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo could be promising candidates for anticancer therapy.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are significant for therapeutic applications in conditions characterized by chronic inflammation. Similar compounds have been reported to modulate inflammatory pathways effectively, providing potential benefits in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally related compounds:

  • GSK-3β Inhibition : Research focused on glycogen synthase kinase 3β (GSK-3β) as a target for various diseases found that certain derivatives exhibited potent inhibitory effects on GSK-3β activity, relevant for conditions such as Alzheimer's disease and cancer.
  • Antibacterial and Antifungal Activities : A series of derivatives were synthesized and evaluated for antibacterial and antifungal activities against various pathogens. Some showed comparable or superior activity compared to standard drugs.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
1. 3-MethoxyflavoneFlavone backboneAntioxidant, anti-inflammatory
2. 5-MethoxyindoleIndole structureAntitumor, neuroprotective
3. 4-DimethoxyphenolSimple phenolicAntioxidant
4. Benzofuran derivativesBenzofuran coreVarious bioactivities including antimicrobial

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural variations among analogs include:

  • Benzylidene substituents : Position and number of methoxy/hydroxy groups.
  • Ester moieties : Variations in aromaticity and steric bulk.
Table 1: Structural and Functional Comparisons
Compound Name / ID Benzylidene Substituents Ester Group Notable Activities (if reported) References
Target Compound 3,4-dimethoxy Benzo[d][1,3]dioxole-5-carboxylate Inferred antioxidant/ACE inhibition*
(E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) 3,4-dimethoxy Cyclopentanone-acryloyl Strong tyrosinase inhibition
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate 5-methylfuran Benzo[d][1,3]dioxole-5-carboxylate Not reported (structural similarity)
(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate 3,4,5-trimethoxy Cyclohexanecarboxylate Increased lipophilicity**
[(2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl] 5-methoxy-2-phenylbenzofuran-3-carboxylate 2,4-dimethoxy Phenylbenzofuran carboxylate Potential steric hindrance effects
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate Pyridin-3-yl Benzo[d][1,3]dioxole-5-carboxylate Altered charge distribution (N-atom)

*Inferred from , where 3,4-dimethoxy analogs showed antioxidant/ACE inhibition.
**Trimethoxy groups and cyclohexane ester likely enhance lipophilicity vs. target compound.

Physicochemical Properties

  • Lipophilicity : The target’s benzo[d][1,3]dioxole ester balances aromaticity and polarity, likely improving solubility vs. cyclohexane esters () but reducing it compared to pyridine-containing analogs () .
  • Stability : The rigid benzo[d][1,3]dioxole moiety may enhance metabolic stability relative to acryloyl or phenylbenzofuran esters .

Q & A

Basic Question: What are the key steps and challenges in synthesizing this benzofuran derivative?

Answer:
The synthesis involves:

Benzofuran Core Formation : Cyclization of a 2-hydroxybenzaldehyde precursor under acidic/basic conditions to form the dihydrobenzofuran ring .

Benzylidene Introduction : Condensation with 3,4-dimethoxybenzaldehyde under reflux conditions (e.g., ethanol, 80°C) using catalytic acid (e.g., H₂SO₄) to generate the (Z)-configured benzylidene group .

Esterification : Reaction with benzo[d][1,3]dioxole-5-carboxylic acid chloride in anhydrous dichloromethane, requiring inert atmosphere and controlled pH (~7–8) for optimal coupling .
Key Challenges :

  • Ensuring stereochemical purity of the Z-isomer (confirmed via NOESY NMR) .
  • Minimizing by-products during esterification via column chromatography .

Advanced Question: How can researchers optimize reaction yields when introducing the benzo[d][1,3]dioxole moiety?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the carboxylate intermediate, improving coupling efficiency .
  • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates esterification by activating the acid chloride .
  • Temperature Control : Maintaining 0–5°C during acid chloride addition prevents thermal degradation of the benzofuran core .
  • Protecting Groups : Temporary protection of the benzylidene carbonyl with trimethylsilyl groups prevents unwanted side reactions .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Assigns methoxy (δ 3.8–4.0 ppm), benzylidene proton (δ 7.2–7.5 ppm), and benzo[d][1,3]dioxole signals (δ 6.0–6.3 ppm) .
    • NOESY : Confirms Z-configuration via spatial proximity of benzylidene and benzofuran protons .
  • IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and ester C–O bonds (~1250 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z calculated for C₂₇H₂₀O₈) .

Advanced Question: How do electron-donating substituents (e.g., 3,4-dimethoxy, benzo[d][1,3]dioxole) influence regioselectivity in electrophilic substitution?

Answer:
The 3,4-dimethoxy and benzo[d][1,3]dioxole groups activate specific positions via:

  • Ortho/para-Directing Effects : Methoxy groups enhance electron density at positions 5 and 6 of the benzofuran ring, favoring electrophilic attack (e.g., nitration, halogenation) at these sites .
  • Steric Hindrance : Bulky substituents on the benzo[d][1,3]dioxole ring may divert electrophiles to less hindered positions, as observed in bromination studies of analogous compounds .
  • Computational Modeling : DFT calculations predict charge distribution and validate experimental regioselectivity trends .

Basic Question: What biological activities are reported for structurally similar benzofuran derivatives?

Answer:
Analogous compounds exhibit:

  • Anticancer Activity : Inhibition of topoisomerase II (IC₅₀ = 2.5–10 µM) in leukemia cell lines via intercalation with DNA .
  • Antimicrobial Effects : Growth suppression of Staphylococcus aureus (MIC = 8–16 µg/mL) through membrane disruption .
  • Anti-inflammatory Action : COX-2 inhibition (60–75% at 50 µM) in murine macrophages .

Advanced Question: How can contradictory bioactivity data across studies be resolved?

Answer:
Address discrepancies via:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 vs. HeLa) and protocols (e.g., MTT vs. resazurin assays) .
  • Metabolomic Profiling : Identify phase I/II metabolism differences (e.g., CYP450-mediated oxidation) affecting compound stability in vitro .
  • Structural Confirmation : Verify compound purity (≥95% by HPLC) and stereochemistry (via X-ray crystallography) to rule out batch variability .

Basic Question: What computational tools aid in predicting this compound’s reactivity?

Answer:

  • Molecular Docking (AutoDock Vina) : Predicts binding affinity to biological targets (e.g., COX-2, EGFR) .
  • DFT Calculations (Gaussian 09) : Models frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attack .
  • QSAR Models : Correlates substituent electronegativity (e.g., Hammett σ values) with bioactivity trends .

Advanced Question: What strategies mitigate degradation during long-term stability studies?

Answer:

  • Storage Conditions : Lyophilized samples stored at –80°C under argon show <5% degradation over 12 months .
  • Light Protection : Amber vials prevent photolytic cleavage of the benzylidene double bond .
  • pH Buffering : Aqueous solutions maintained at pH 6.5–7.0 (phosphate buffer) reduce ester hydrolysis .

Basic Question: How is the (Z)-configuration confirmed experimentally?

Answer:

  • NOESY NMR : Cross-peaks between benzylidene proton (H-α) and benzofuran H-5 confirm Z-geometry .
  • X-ray Crystallography : Dihedral angle <30° between benzylidene and benzofuran planes .
  • UV-Vis : λmax ~320 nm (π→π* transition) aligns with Z-isomer spectra of analogous compounds .

Advanced Question: What synthetic routes enable scalable production without compromising stereochemical integrity?

Answer:

  • Flow Chemistry : Continuous-flow reactors (residence time: 15 min, 80°C) enhance reproducibility of the condensation step .
  • Microwave Assistance : Reduces reaction time for esterification from 12 h to 45 min (50 W, 100°C) .
  • Enzymatic Catalysis : Lipase-mediated esterification (e.g., Candida antarctica lipase B) achieves >90% enantiomeric excess .

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